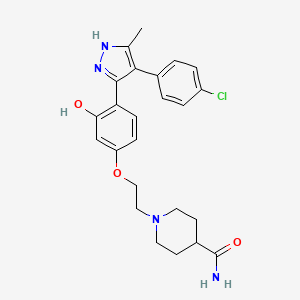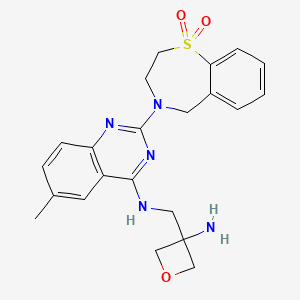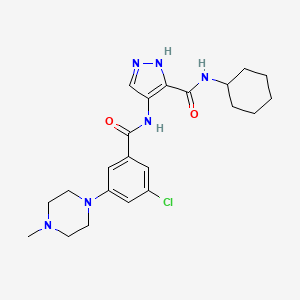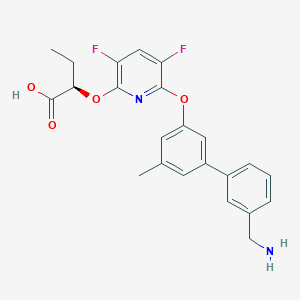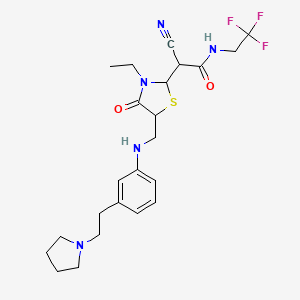
2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine
Overview
Description
AAE871 is a potent type I inhibitor of the fms-like tyrosine kinase 3 (FLT3) receptor, with an IC50 value of 0.034 micromolar. This compound has shown significant potential in the research of acute myeloid leukemia (AML) due to its ability to inhibit the activity of the FLT3 receptor, which is often mutated and constitutively active in AML patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AAE871 involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the Core Structure: The core structure of AAE871 is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired biological activity
Industrial Production Methods: Industrial production of AAE871 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: AAE871 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Conditions typically involve the use of bases or acids to facilitate the reaction.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated, acylated, or sulfonated derivatives of AAE871 .
Scientific Research Applications
AAE871 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and related pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of FLT3 in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers with FLT3 mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting FLT3
Mechanism of Action
AAE871 exerts its effects by inhibiting the activity of the FLT3 receptor. The FLT3 receptor is a type of receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells. In AML, mutations in the FLT3 receptor lead to its constitutive activation, driving uncontrolled cell growth. AAE871 binds to the ATP-binding site of the FLT3 receptor, preventing its activation and subsequent downstream signaling. This inhibition induces apoptosis and cell cycle arrest in FLT3-mutant cells .
Comparison with Similar Compounds
AAE871 is unique in its high potency and selectivity for the FLT3 receptor. Similar compounds include:
PKC412 (Midostaurin): Another FLT3 inhibitor with a broader target profile.
Quizartinib (AC220): A selective FLT3 inhibitor with a different binding mode.
Gilteritinib (ASP2215): A dual FLT3 and AXL inhibitor with activity against FLT3-ITD and FLT3-D835 mutations.
Compared to these compounds, AAE871 has shown superior potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H34N8O2S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine |
InChI |
InChI=1S/C24H34N8O2S/c1-2-31-16-26-21-22(29-24(30-23(21)31)28-19-8-6-17(25)7-9-19)27-18-10-12-20(13-11-18)35(33,34)32-14-4-3-5-15-32/h10-13,16-17,19H,2-9,14-15,25H2,1H3,(H2,27,28,29,30) |
InChI Key |
IUUNTNJCKSXDOW-UHFFFAOYSA-N |
SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N)NC4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N)NC4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AAE871; AAE-871; AAE 871. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


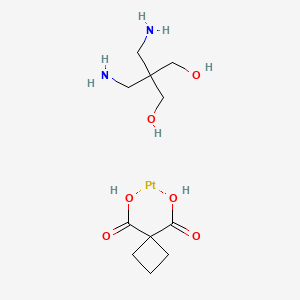
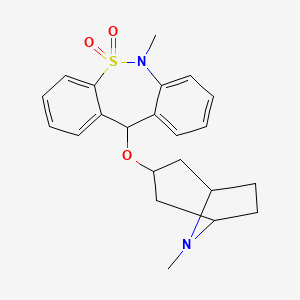
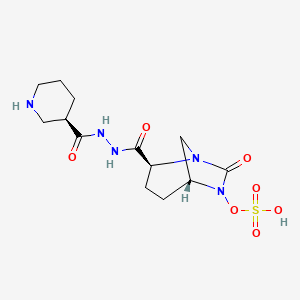

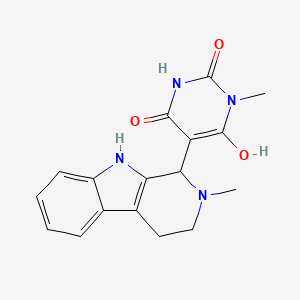
![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)
